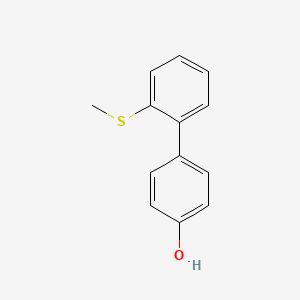

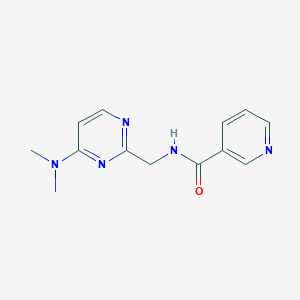

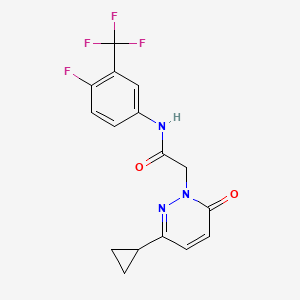

![molecular formula C8H7BrO2S B2428309 6-ブロモ-2,3-ジヒドロベンゾ[b]チオフェン 1,1-ジオキシド CAS No. 61942-64-1](/img/structure/B2428309.png)

6-ブロモ-2,3-ジヒドロベンゾ[b]チオフェン 1,1-ジオキシド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a chemical compound that has been extensively studied for its potential therapeutic applications. The 2,3-dihydro-benzo[b]thiophene 1,1-dioxides and derivative motifs are widely distributed with significant applications in many biologically active compounds .

Synthesis Analysis

The synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides was successfully developed via Rh-catalyzed hydrogenation . This process affords various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities .Chemical Reactions Analysis

The Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides was successfully developed . This reaction proceeded smoothly in the presence of 0.02 mol% (S/C = 5000) catalyst loading .科学的研究の応用

- 6-ブロモ-2,3-ジヒドロベンゾ[b]チオフェン 1,1-ジオキシドは、TACE阻害剤の開発のための重要な骨格です。TACEは炎症および癌の進行において重要な役割を果たしています。 TACEの阻害は、炎症性疾患および特定の癌の治療に役立つ可能性があります .

- 研究者は、この化合物の誘導体を潜在的な抗糖尿病薬として探求してきました。 これらの誘導体は、グルコース代謝およびインスリン感受性を調節し、糖尿病の管理のための新しい治療法を提供する可能性があります .

- 低酸素誘導因子-2α(HIF-2α)阻害剤は、癌治療に関連しています。 いくつかの2,3-ジヒドロベンゾ[b]チオフェン 1,1-ジオキシドは、HIF-2α阻害活性を示し、抗癌剤開発のための有望な候補となっています .

- ラロキシフェンのアナログである2,3-ジヒドロラロキシフェンは、選択的エストロゲン受容体モジュレーター(SERM)活性を有しています。 SERMは、骨粗鬆症や乳癌などの状態の管理に使用されます .

- 6-ブロモ-2,3-ジヒドロベンゾ[b]チオフェン 1,1-ジオキシド(NSC-380292)の誘導体は、HIV-1逆転写酵素阻害剤としての可能性を示しています。 これは、抗ウイルス薬の発見における関連性を示しています .

- 特定の用途を超えて、これらの化合物は貴重な合成中間体として役立ちます。 化学者は、有機合成においてより複雑な分子を構築するためにそれらを使用します .

腫瘍壊死因子-α変換酵素(TACE)阻害剤

抗糖尿病薬

HIF-2α阻害剤

エストロゲン受容体モジュレーター活性を有するラロキシフェンアナログ

HIV-1逆転写酵素阻害剤

有機合成における合成中間体

要約すると、6-ブロモ-2,3-ジヒドロベンゾ[b]チオフェン 1,1-ジオキシドは、癌研究から抗糖尿病薬の開発まで、さまざまな用途を示しています。 その汎用性は、さらなる調査のための魅力的な化合物となっています . さらに詳細や追加の用途が必要な場合は、お気軽にお問い合わせください!😊

作用機序

Target of Action

It’s known that the compound and its derivatives have significant applications in many biologically active compounds . For instance, they are used in the inhibitor of tumour necrosis factor-α converting enzyme (TACE), antidiabetics, and HIF-2a inhibitors .

Mode of Action

The mode of action of 6-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide involves Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides . This process affords various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities . The possible hydrogen-bonding interaction between the substrate and the ligand may play an important role in achieving high reactivity and excellent enantioselectivity .

Biochemical Pathways

The compound is known to be involved in the asymmetric hydrogenation of prochiral unsaturated heterocyclic compounds , which is a powerful and important method to synthesize chiral heterocyclic compounds .

Result of Action

The result of the action of 6-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is the production of various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities . These compounds have significant applications in many biologically active compounds .

将来の方向性

The development of highly efficient asymmetric synthetic methodologies to construct these compounds still remains very challenging . It is extremely necessary to develop highly efficient asymmetric catalytic systems to prepare chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides and their derivatives .

特性

IUPAC Name |

6-bromo-2,3-dihydro-1-benzothiophene 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2S/c9-7-2-1-6-3-4-12(10,11)8(6)5-7/h1-2,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHDZKNBAPRMHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=C1C=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61942-64-1 |

Source

|

| Record name | 6-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

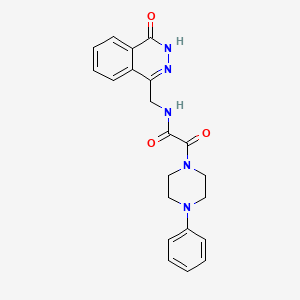

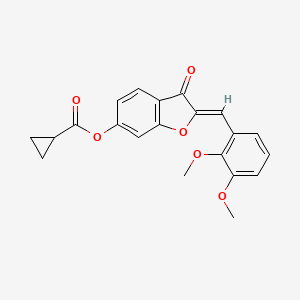

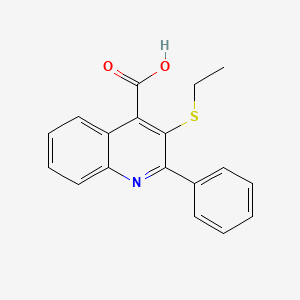

![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-ethoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2428229.png)

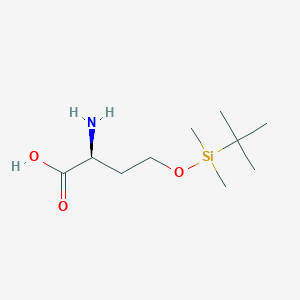

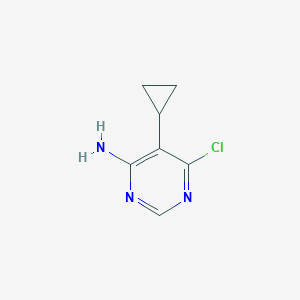

![N-[3-(dimethylamino)-2,2-dimethylpropyl]piperidine-4-carboxamide](/img/structure/B2428235.png)

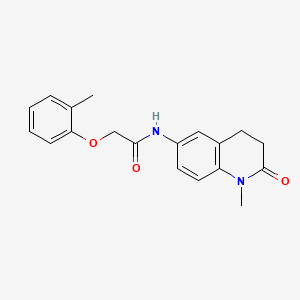

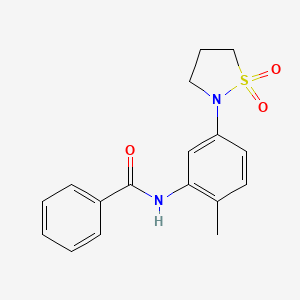

![3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2428237.png)

![2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide](/img/no-structure.png)